1H-Indole-3-hexadecanol, 5-methoxy-
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Overview
Description
1H-Indole-3-hexadecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves multistep processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-hexadecanol, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-3-hexadecanol, 5-methoxy- has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-3-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-3-acetic acid: A derivative with potential biological activities.
3-Methoxy-2-methyl-9H-carbazole: Another indole derivative with unique properties.
Uniqueness: 1H-Indole-3-hexadecanol, 5-methoxy- is unique due to its specific structural features, such as the presence of the hexadecanol and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
651331-33-8 |
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Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(5-methoxy-1H-indol-3-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-23-17-18-25-24(20-23)22(21-26-25)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3 |
InChI Key |
TWKSZXPAQGXYDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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